molecular formula C20H18FN7O2 B2798512 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 899999-56-5

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2798512
CAS RN: 899999-56-5
M. Wt: 407.409
InChI Key: WNHZEJXWUJWJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 .


Molecular Structure Analysis

The molecular formula of the compound is C20H18FN7O2 . The average mass is 407.401 Da and the monoisotopic mass is 407.150604 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

Antitubercular Activity

Indole derivatives have been investigated for their antitubercular potential:

  • Compound 3 : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. These compounds exhibited antitubercular activity .

Cytotoxic Properties

Although not directly related to the mentioned compound, it’s worth noting that 1,3,4-thiadiazole derivatives have shown cytotoxic properties. For instance:

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is currently under pre-clinical trials since December 2015 . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects , suggesting potential for further development and study.

properties

IUPAC Name

2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2/c1-11-4-3-5-12(2)16(11)23-15(29)10-28-18(22)17(25-27-28)20-24-19(26-30-20)13-6-8-14(21)9-7-13/h3-9H,10,22H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHZEJXWUJWJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

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